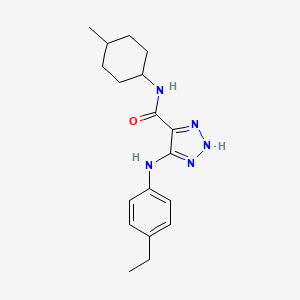

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

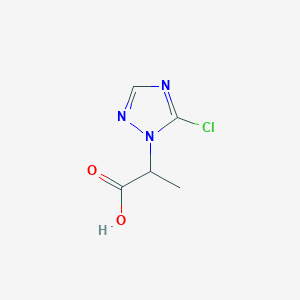

The compound contains several notable functional groups, including a 1,2,4-triazole, a pyrimidine, a piperazine, and a pyrazole. These groups are common in medicinal chemistry and are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall polarity and could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor .Scientific Research Applications

Synthesis and Biological Evaluation

- A study highlighted the synthesis of pyrazole and pyrimidine derivatives, exploring their antitumor, antimicrobial, and antioxidant activities. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of novel derivatives, establishing a structure-activity relationship (SAR) to correlate biological activity with quantum parameters (Farag & Fahim, 2019).

- Another research focused on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, designed, synthesized, and evaluated for anticancer activity in cervical cancer cells. These compounds showed significant cytotoxicity and induced cell-cycle arrest, with one compound emerging as a promising candidate for further studies (Kamal et al., 2012).

Antimicrobial and Antifungal Screening

- The synthesis and antimicrobial screening of pyrazolo[5,4-d]pyrimidine derivatives were reported, showing moderate to good activity against different micro-organisms. This research emphasizes the methodological efficiency, where microwave irradiation technique significantly reduced the synthesis time compared to conventional methods (Rana et al., 2009).

Novel Derivatives for Potential Therapeutic Uses

- Research on novel pyrazole and isoxazole derivatives revealed promising antibacterial and antifungal activities, underscoring the potential of these compounds in developing new therapeutic agents (Sanjeeva et al., 2022).

- A comprehensive study synthesized and characterized new pyrazole carboxamide derivatives containing a piperazine moiety, further confirmed by X-ray crystal analysis. These compounds add to the growing library of molecules with potential pharmacological applications (Lv, Ding, & Zhao, 2013).

Anticancer and Antiviral Activity

- The creation of novel pyrazolopyrimidine derivatives assessed for their anticancer and anti-5-lipoxygenase activities, alongside a discussion on the structure-activity relationship (SAR), presents an avenue for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(11-16)28-6-2-5-24-28)27-9-7-26(8-10-27)18-12-19(23-14-22-18)29-15-21-13-25-29/h1-6,11-15H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOUBCTOSPNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)

![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2701352.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)

![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)